molecular formula C4H12N2 B12789417 Putrescine, C-11 CAS No. 100817-98-9

Putrescine, C-11

Cat. No.: B12789417
CAS No.: 100817-98-9
M. Wt: 87.15 g/mol
InChI Key: KIDHWZJUCRJVML-KTXUZGJCSA-N
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Description

C4H12N2C_4H_{12}N_2C4​H12​N2​

. It is a colorless solid that melts near room temperature and is classified as a diamine. Putrescine is notorious for its foul odor, which is largely responsible for the smell of decaying flesh. Despite its unpleasant smell, putrescine plays a significant role in various biological processes and has numerous applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Putrescine can be synthesized through several methods. One common synthetic route involves the hydrogenation of succinonitrile. This process typically requires a catalyst, such as nickel, and occurs under high pressure and temperature conditions .

Industrial Production Methods

On an industrial scale, putrescine is produced by the hydrogenation of succinonitrile. This method is efficient and allows for the large-scale production of putrescine. Additionally, biotechnological methods have been developed, where metabolically engineered strains of Escherichia coli are used to produce putrescine from renewable feedstocks like glucose .

Chemical Reactions Analysis

Types of Reactions

Putrescine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of putrescine can yield succinic acid, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Putrescine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Putrescine is involved in cell growth and differentiation.

    Medicine: Research has explored putrescine’s role in cancer therapy, as it can influence cell proliferation.

    Industry: Putrescine is used in the production of polymers and resins.

Mechanism of Action

Putrescine exerts its effects primarily through its role as a precursor to polyamines. It is synthesized in cells via the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase. Polyamines like spermidine and spermine, derived from putrescine, are involved in stabilizing DNA structure, regulating ion channels, and modulating enzyme activities .

Comparison with Similar Compounds

Putrescine is similar to other diamines such as cadaverine (pentane-1,5-diamine) and spermidine. it is unique in its specific biological roles and its synthesis pathways. Cadaverine, for instance, is produced by the decarboxylation of lysine, while spermidine is synthesized from putrescine and S-adenosylmethioninamine .

List of Similar Compounds

Properties

CAS No.

100817-98-9

Molecular Formula

C4H12N2

Molecular Weight

87.15 g/mol

IUPAC Name

(111C)butane-1,4-diamine

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3-1

InChI Key

KIDHWZJUCRJVML-KTXUZGJCSA-N

Isomeric SMILES

C(C[11CH2]N)CN

Canonical SMILES

C(CCN)CN

Origin of Product

United States

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